Z-2-Tridecen-1-ol
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Overview
Description
Z-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, specifically a long-chain alkenol, characterized by the presence of a double bond at the second carbon atom and a hydroxyl group at the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation: One common method for synthesizing Z-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. This process typically requires a rhodium or cobalt catalyst and operates under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by hydrolysis to yield the desired alcohol
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-2-Tridecen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides
Scientific Research Applications
Chemistry:
- Z-2-Tridecen-1-ol is used as an intermediate in the synthesis of various organic compounds, including fragrances and pheromones .
Biology:
- The compound has been studied for its role in insect communication, particularly as a pheromone component in certain species .
Medicine:
- Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .
Industry:
Mechanism of Action
The mechanism of action of Z-2-Tridecen-1-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to M-phase inducer phosphatases 1 and 2 (CDC 25A and B), inhibiting their activity and thereby affecting cell cycle progression . This interaction disrupts the normal function of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
E-2-Tridecen-1-ol: The trans isomer of Z-2-Tridecen-1-ol, differing in the configuration around the double bond.
1-Tridecanol: A saturated alcohol with no double bonds.
2-Decen-1-ol: A shorter-chain unsaturated alcohol with a double bond at the second carbon
Uniqueness:
- This compound is unique due to its specific configuration (cis) and chain length, which confer distinct chemical and biological properties. Its role as a pheromone component and its potential anticancer activity are notable features that distinguish it from similar compounds .
Properties
CAS No. |
74962-99-5 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
(Z)-tridec-2-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3/b12-11- |
InChI Key |
VPYJHNADOJDSGU-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CO |
Canonical SMILES |
CCCCCCCCCCC=CCO |
Origin of Product |
United States |
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